6-(4-Fluorophenyl)pyridazine-3-thiol
Overview
Description
Synthesis Analysis
Pyridazine derivatives, such as “6-(4-Fluorophenyl)pyridazine-3-thiol”, have been synthesized using various methods. One common method involves the use of 1,2,3-triazines with 1-propynylamines in a highly regioselective synthesis . Another method involves the use of 3,6-pyridazinediones in organic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring attached to a fluorophenyl group and a thiol group.Chemical Reactions Analysis
Pyridazine derivatives have been shown to participate in a wide range of chemical reactions. They have been used in multi-component reactions and have shown a wide range of pharmacological activities .Scientific Research Applications
Antimicrobial Activities
One study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to the creation of compounds with antimicrobial properties. The study reported the synthesis process and evaluated the antimicrobial activities of these compounds, indicating that several showed good or moderate activity against microbial strains (Bayrak et al., 2009).
Antitumor and Anti-inflammatory Activities
Another research avenue involves the synthesis of pyridazine derivatives for potential antitumor and anti-inflammatory applications. One study synthesized fluoro substituted benzo[b]pyran with anti-lung cancer activity, demonstrating that these compounds exhibit anticancer activity at low concentrations (Hammam et al., 2005). Similarly, heterocyclization of polarized systems led to the synthesis of pyrimidine-2-thiol derivatives with potent anti-inflammatory and antioxidant activities (Shehab et al., 2018).
Herbicidal Activities
Research also extends to the agricultural sector, where novel pyridazine derivatives were synthesized and evaluated for their herbicidal activities. Some compounds showed significant inhibitory effects on chlorophyll synthesis in tests with Spirodela polyrrhiza and exhibited higher herbicidal activities against dicotyledonous plants in comparison to commercial herbicides (Xu et al., 2008).
Corrosion Inhibition
Another study investigated the corrosion inhibition performance of pyridazine derivatives for mild steel in acidic solution. The research demonstrated that these compounds are effective corrosion inhibitors, with their efficiency linked to the presence of specific functional groups in their molecular structure (Khadiri et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXAXYKLPACRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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